molecular formula C9H12N4 B11913439 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

Cat. No.: B11913439
M. Wt: 176.22 g/mol
InChI Key: MARPMWHLAYDACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant due to its presence in various biologically active molecules and its potential therapeutic applications. The compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine typically involves multi-step procedures that include the formation of the imidazo[4,5-c]pyridine core followed by functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization, can yield the desired imidazo[4,5-c]pyridine structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms in the ring. Common reagents include halogens and organometallic compounds.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional fused ring systems

Scientific Research Applications

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission . Additionally, it may inhibit enzymes like aromatase and proton pumps, thereby affecting various biochemical pathways . The compound’s ability to interact with multiple targets makes it a versatile molecule in pharmacological research.

Comparison with Similar Compounds

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine can be compared with other imidazo[4,5-c]pyridine derivatives, such as:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: Investigated for cancer treatment.

    Miransertib: Investigated for Proteus syndrome

These compounds share the imidazo[4,5-c]pyridine core but differ in their functional groups and specific applications, highlighting the versatility and potential of this chemical scaffold.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-(3H-imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

InChI

InChI=1S/C9H12N4/c1-6(10-2)9-12-7-3-4-11-5-8(7)13-9/h3-6,10H,1-2H3,(H,12,13)

InChI Key

MARPMWHLAYDACZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=NC=C2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.